5-(3,4-dimethoxyphenyl)-2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dimethoxyphenyl)-2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methylthiophene-3-carboxylic acid, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thioethers or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts .
Major Products
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s effects on cellular signaling pathways, such as the MAPK and PI3K/Akt pathways, contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Pyrido[2,3-d]pyrimidine: Exhibits a range of biological activities, including antimicrobial and anti-inflammatory effects.
Thieno[3,2-d]pyrimidine: Studied for its potential in treating various diseases due to its diverse biological activities.
Uniqueness
5-(3,4-Dimethoxyphenyl)-2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one stands out due to its unique combination of a thieno[2,3-d]pyrimidine core with a 3,4-dimethoxyphenyl group, which enhances its biological activity and potential therapeutic applications. Its versatility in undergoing various chemical reactions also makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H14N2O3S |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H14N2O3S/c1-8-16-14(18)13-10(7-21-15(13)17-8)9-4-5-11(19-2)12(6-9)20-3/h4-7,13H,1-3H3 |
InChI Key |
SSJHCLUTEZQNSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2C(=CSC2=N1)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.